molecular formula C21H17N3O B2959958 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole CAS No. 1023532-71-9

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole

Cat. No.: B2959958
CAS No.: 1023532-71-9
M. Wt: 327.387
InChI Key: UFPBQCFNCLNKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of this compound includes a β-carboline moiety fused with an isoxazole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines, which leads to the formation of β-carboline derivatives . Another approach is the microwave-assisted one-pot protocol, which uses tryptamine and indole-3-carboxylic acid as starting materials . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the successful formation of the desired compound.

Chemical Reactions Analysis

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced β-carboline derivatives .

Comparison with Similar Compounds

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole can be compared to other β-carboline derivatives, such as harmaline, harmalol, and harmine . These compounds share a similar β-carboline core structure but differ in their substituents and biological activities. For example, harmaline and harmalol are known for their photosensitizing properties and ability to induce DNA damage . In contrast, harmine exhibits strong inhibitory activity against specific enzymes and has potential therapeutic applications in neurodegenerative diseases . The unique combination of the β-carboline and isoxazole moieties in this compound distinguishes it from these related compounds and contributes to its diverse biological activities.

Properties

IUPAC Name

4-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-5-methyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-18(19(24-25-13)14-7-3-2-4-8-14)21-20-16(11-12-22-21)15-9-5-6-10-17(15)23-20/h2-10,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBQCFNCLNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NCCC4=C3NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.